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Compound of Interest

Compound Name: Diisoamylamine

Cat. No.: B1670623 Get Quote

CAS Number: 544-00-3

This in-depth technical guide provides a comprehensive overview of Diisopentylamine, tailored

for researchers, scientists, and drug development professionals. The document details its

chemical and physical properties, spectroscopic data, synthesis protocols, and known

applications, with a focus on data presentation in structured tables and detailed experimental

methodologies.

Chemical and Physical Properties
Diisopentylamine, also known as bis(3-methylbutyl)amine, is a secondary amine with the

chemical formula C10H23N. It is a colorless to light yellow liquid with a characteristic amine

odor. Below is a summary of its key physicochemical properties.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1670623?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C10H23N [1]

Molecular Weight 157.30 g/mol [1]

CAS Number 544-00-3 [1]

Appearance
Colorless to light yellow clear

liquid
[1]

Boiling Point 187-188 °C

Melting Point -44 °C

Density 0.767 g/cm³

Refractive Index 1.4230

Flash Point 58 °C

Water Solubility Slightly soluble

Solubility in Organic Solvents
Soluble in ethanol, ethyl ether,

and chloroform

pKa 11.10 ± 0.19 (Predicted)

Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and

characterization of Diisopentylamine. While specific spectra for Diisopentylamine are not

readily available in public databases, data for structurally related amines can provide valuable

insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of a secondary amine like Diisopentylamine would be

expected to show signals corresponding to the protons on the carbon atoms adjacent to the

nitrogen, the methine protons of the isopentyl group, and the terminal methyl protons. The N-

H proton signal would likely be a broad singlet. For the related compound, diisopropylamine,
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characteristic shifts are observed around 2.9 ppm for the methine protons and 1.0 ppm for

the methyl protons.[2]

¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon

environments in the isopentyl chains. For the analogous diisopropylamine, signals appear for

the methine and methyl carbons.[3][4]

Infrared (IR) Spectroscopy: The IR spectrum of Diisopentylamine is expected to exhibit

characteristic absorption bands for secondary amines. Key expected peaks include N-H

stretching vibrations (typically in the range of 3300-3500 cm⁻¹), C-N stretching vibrations

(around 1020-1220 cm⁻¹), and C-H stretching and bending vibrations from the alkyl chains.

Mass Spectrometry (MS): Electron ionization mass spectrometry of Diisopentylamine would

likely result in a molecular ion peak [M]⁺ at m/z 157. The fragmentation pattern of aliphatic

amines is dominated by α-cleavage, which involves the breaking of a carbon-carbon bond

adjacent to the nitrogen atom.[5][6] For Diisopentylamine, this would lead to the loss of a propyl

radical to form a prominent fragment ion. The fragmentation of the related dimethylamine

shows a characteristic base peak at m/z 44, resulting from the loss of a hydrogen atom.[7]

Synthesis of Diisopentylamine
A common and effective method for the synthesis of secondary amines like Diisopentylamine is

through reductive amination. This process involves the reaction of an aldehyde or ketone with a

primary amine in the presence of a reducing agent.

Hypothetical Synthesis via Reductive Amination:

A plausible synthetic route to Diisopentylamine is the reductive amination of isovaleraldehyde

with isoamylamine.

Reaction Scheme:
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Start: Identify Potential Corrosion Inhibitor

Prepare Metal Specimens and Inhibitor Solutions

Conduct Immersion Tests at Various Concentrations and Temperatures

Measure Weight Loss Perform Electrochemical Studies (e.g., Potentiodynamic Polarization)

Calculate Inhibition Efficiency

Analyze Surface Morphology (e.g., SEM, AFM)

End: Evaluate Inhibitor Performance

Determine Adsorption Isotherm and Inhibition Mechanism

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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